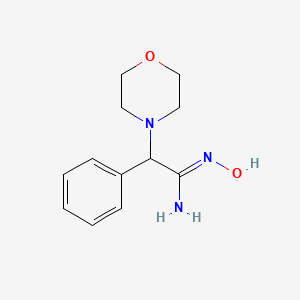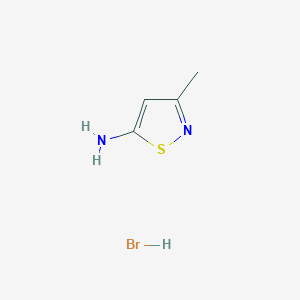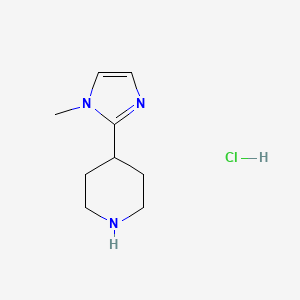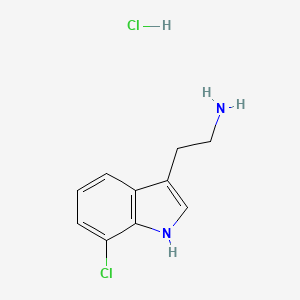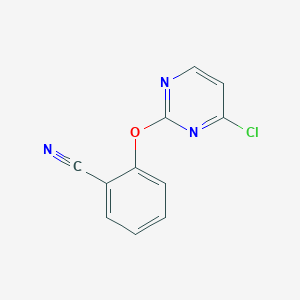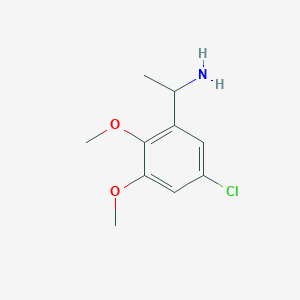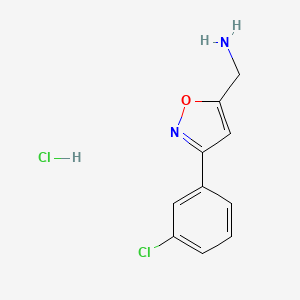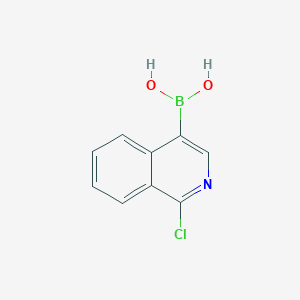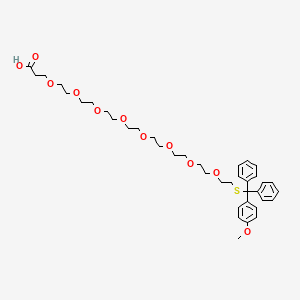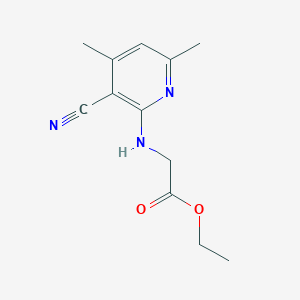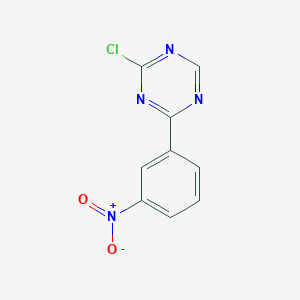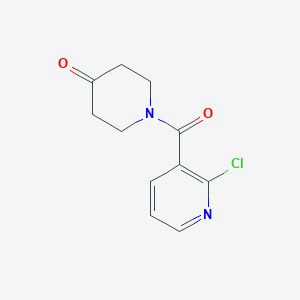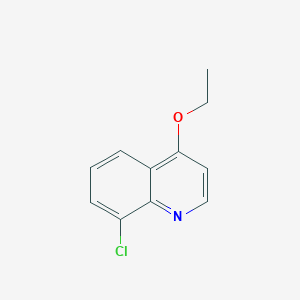
8-Chloro-4-ethoxyquinoline
概要
説明
8-Chloro-4-ethoxyquinoline is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloro-4-ethoxyquinoline, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
8-Chloro-4-ethoxyquinoline is a heterocyclic compound that has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .科学的研究の応用
Synthesis and Chemical Applications
Synthesis and Structural Analysis :4-Chloro-8-methoxyquinoline and its derivatives are often synthesized through various methods. For instance, 4-Chloro-8-methoxyquinoline was synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate through a series of reactions including condensation, cyclization, hydrolysis, decarboxylation, and chlorination (Jiang Jia-mei, 2010). The structural characteristics of similar compounds, such as 4-chloro-8-methoxyquinoline-2(1H)-one, have been thoroughly analyzed using techniques like FT-IR, FT-Raman, UV–Vis, NMR, and single crystal diffraction (S. Murugavel et al., 2017).
Chemosensor Applications :Certain derivatives of 4-Chloro-8-methoxyquinoline, like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been identified as effective chemosensors. This particular compound selectively responds to Cd 2+ over other tested metal ions via a significant increase in fluorescence, indicating its potential application in monitoring Cd 2+ concentrations in waste effluent streams and food products (L. Prodi et al., 2001).
Biomedical and Pharmacological Applications
Antimicrobial and Antiplaque Activity :Compounds like 4-chloro-8-methoxyquinoline-2(1H)-one have shown promising antimicrobial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger, Monascus purpureus, and Penicillium citrinum. Their structure and antimicrobial potency have been extensively studied, hinting at their potential in medical applications (S. Murugavel et al., 2017).
Anticancer and Anti-malarial Agents :4-Chloroquinolines are important synthetic precursors for various pharmacologically active agents. For instance, N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide has been developed as an intermediate for the preparation of pelitinib and neratinib, which are irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, often used in anticancer therapies (Yongjun Mao et al., 2014).
Corrosion Inhibitors :Derivatives of 8-hydroxyquinoline, such as those synthesized with 8-hydroxyquinolin-5-yl methyl-4-chlorobenzoate and 8-hydroxyquinolin-5-yl methyl-4-nitrobenzoate, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid. This suggests their potential industrial applications, especially in protective coatings to prevent metal corrosion (M. Rbaa et al., 2019).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
将来の方向性
Quinoline derivatives, including 8-Chloro-4-ethoxyquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of 8-Chloro-4-ethoxyquinoline could involve further exploration of its synthesis protocols, chemical reactions, and potential applications in various fields .
特性
IUPAC Name |
8-chloro-4-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRVKDLADYKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=C(C2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694857 | |
| Record name | 8-Chloro-4-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-ethoxyquinoline | |
CAS RN |
64965-29-3 | |
| Record name | 8-Chloro-4-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)
